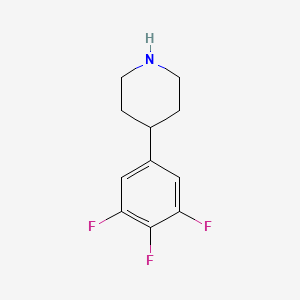

4-(3,4,5-Trifluorophenyl)piperidine

Description

Strategic Importance of Piperidine (B6355638) Scaffolds in Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. nih.govexlibrisgroup.com Its ubiquity stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to optimize drug-like properties. nih.govthieme-connect.comresearchgate.netthieme-connect.com The presence of the nitrogen atom allows for the formation of salts, improving solubility and bioavailability, and provides a key interaction point with biological targets through hydrogen bonding. nih.gov

Piperidine derivatives are found in a vast array of drug classes, demonstrating their broad therapeutic applicability. nih.govijnrd.org These include treatments for central nervous system disorders, cardiovascular diseases, and infectious agents. nih.govresearchgate.net The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows its substituents to be precisely oriented in three-dimensional space to maximize binding with target proteins. thieme-connect.comresearchgate.netthieme-connect.com The introduction of chiral centers into the piperidine scaffold can further refine this spatial arrangement, enhancing biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comresearchgate.netthieme-connect.com The development of efficient synthetic methods for creating substituted piperidines remains an active and important area of modern organic chemistry. nih.gov

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Methylphenidate | Stimulant (ADHD Treatment) wikipedia.org |

| Haloperidol | Antipsychotic ijnrd.orgwikipedia.org |

| Risperidone | Antipsychotic ijnrd.orgresearchgate.net |

| Fentanyl | Opioid Analgesic ijnrd.orgwikipedia.org |

| Loperamide | Antidiarrheal wikipedia.org |

| Donepezil | Alzheimer's Disease Treatment ijnrd.orgresearchgate.net |

| Paroxetine | Antidepressant (SSRI) ijnrd.org |

| Minoxidil | Vasodilator (Hair Loss Treatment) ijnrd.orgwikipedia.org |

This table is for illustrative purposes and is not exhaustive.

Significance of Trifluorophenyl Moieties in Enhancing Molecular Interactions and Binding Affinity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's properties. mdpi.comnih.gov The trifluoromethyl (-CF3) group, and by extension the trifluorophenyl group, is particularly significant due to its unique electronic and steric characteristics. mdpi.comhovione.com This group is strongly electron-withdrawing, which can alter the acidity (pKa) of nearby functional groups and influence the electronic properties of aromatic rings. nih.govmdpi.com

The trifluoromethyl group is also highly lipophilic (with a Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.com This increased lipophilicity can lead to improved pharmacokinetic profiles. wikipedia.orgmdpi.com Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group metabolically stable and resistant to oxidative degradation by metabolic enzymes. nih.govmdpi.com This stability can increase a drug's half-life. ijnrd.org From a steric perspective, the trifluoromethyl group is larger than a hydrogen atom but is considered a bioisostere for a chlorine atom, allowing it to be used in its place to fine-tune molecular interactions. mdpi.com These properties collectively contribute to enhanced binding affinity, metabolic stability, and bioavailability of drug candidates. mdpi.com

Table 2: Key Physicochemical Effects of Trifluoromethyl (-CF3) Groups in Drug Design

| Property | Effect of -CF3 Incorporation | Rationale |

|---|---|---|

| Lipophilicity | Increases | Enhances membrane permeability and can improve absorption. mdpi.com |

| Metabolic Stability | Increases | The high strength of the C-F bond resists metabolic breakdown. nih.govmdpi.com |

| Binding Affinity | Can Enhance | Alters electronic properties, potentially improving electrostatic and hydrogen bonding interactions with biological targets. mdpi.com |

| Acidity (pKa) | Lowers (increases acidity) of nearby groups | Strong electron-withdrawing nature via inductive effects. nih.gov |

| Bioavailability | Can Improve | A combination of enhanced lipophilicity and metabolic stability often leads to better oral bioavailability. mdpi.com |

Overview of Current Academic Research Trajectories Pertaining to 4-(3,4,5-Trifluorophenyl)piperidine (B6259833)

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research trajectory for this compound can be inferred from studies on closely related analogues and the synthetic methodologies available for its constituent parts. The compound is listed in chemical databases, confirming its synthesis and availability for research purposes. uni.lu

Research on similar structures provides a clear indication of the potential applications for this compound. For instance, studies on derivatives like 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have explored their potential as potent analgesic agents. researchgate.net Other research has focused on novel trifluoromethylpyridine piperazine (B1678402) derivatives as potential plant activators with antiviral activities. frontiersin.org These studies highlight a research interest in combining piperidine or piperazine rings with fluorinated phenyl groups to achieve specific biological effects.

The synthesis of such compounds is an active area of investigation. Patented methods describe the preparation of related molecules, such as trifluoromethyl piperidine compounds from piperidinecarboxylic acid, and the synthesis of 4-[4-(trifluoromethoxy)phenoxyl]piperidine. google.comgoogle.com These synthetic routes often involve multi-step processes, including the reduction of a corresponding substituted pyridine (B92270) or the cyclization of appropriate precursors. nih.govdtic.mil The development of efficient, scalable syntheses for building blocks like this compound is crucial for enabling further biological screening and drug discovery efforts.

Given the established roles of the piperidine scaffold in CNS-acting drugs and the properties of the trifluorophenyl group in enhancing blood-brain barrier penetration, a logical research trajectory for this compound would be its investigation as a modulator of central nervous system targets. ijnrd.orgmdpi.com Its structural similarity to precursors of known bioactive molecules makes it a valuable building block for creating libraries of novel compounds for high-throughput screening against various pharmacological targets.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol |

| 4-[4-(trifluoromethoxy)phenoxyl]piperidine |

| Donepezil |

| Fentanyl |

| Haloperidol |

| Loperamide |

| Methylphenidate |

| Minoxidil |

| Paroxetine |

| Piperidine |

| Risperidone |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

4-(3,4,5-trifluorophenyl)piperidine |

InChI |

InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2 |

InChI Key |

HFKWRARNTZQLPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,4,5 Trifluorophenyl Piperidine and Its Derivatives

Established Synthetic Routes for 4-(3,4,5-Trifluorophenyl)piperidine (B6259833)

The most direct routes to this compound involve the reduction of a pre-formed aromatic precursor, 4-(3,4,5-Trifluorophenyl)pyridine.

Catalytic hydrogenation of the corresponding pyridine (B92270) derivative is a primary and efficient method for synthesizing 4-arylpiperidines. nih.govdtic.mil This process involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.

The synthesis typically starts from 4-(3,4,5-Trifluorophenyl)pyridine, which is subjected to hydrogenation under pressure. A common and analogous procedure involves the hydrogenation of 4-(4-fluorophenyl)tetrahydropyridine hydrochloride with a 10% Palladium on carbon (Pd/C) catalyst in methanol. The reaction is stirred under hydrogen pressure (e.g., 45 psi) for an extended period to ensure complete saturation of the pyridine ring.

A variety of catalysts can be employed for pyridine hydrogenation, with the choice impacting reaction conditions and efficiency. Ruthenium (Ru), Palladium (Pd), Platinum (Pt), and Iridium (Ir) based catalysts have all demonstrated high activity. researchgate.net Recently, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), offering a broad substrate scope. liverpool.ac.uk The general reactivity sequence for some substituted pyridines has been noted, although electron-withdrawing groups like fluorine can influence the reaction dynamics. researchgate.net

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Substrate Type | Typical Conditions | Key Features | Source(s) |

|---|---|---|---|---|

| 10% Pd/C | 4-Arylpyridine HCl salt | 45 psi H₂, Methanol, 18h | Standard, reliable method. | |

| 5% Ru/C | Pyridine | 3.0 MPa H₂, 100 °C, 60 min | High activity and selectivity. | researchgate.net |

| Rh₂O₃ | Functionalized Pyridines | 5 bar H₂, TFE, 40 °C, 4h | Mild conditions, broad scope. | liverpool.ac.uk |

| Lewis Acids | Substituted Pyridines | H₂, Toluene | Metal-free hydrogenation. | rsc.org |

Beyond direct hydrogenation, other synthetic strategies can be employed. A notable alternative is a combined dearomatization-hydrogenation process. This method allows for the direct, diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluorinated pyridines in a two-step sequence. nih.gov This approach is particularly powerful for creating specific stereoisomers of substituted piperidines. nih.gov

Other general methods for piperidine (B6355638) synthesis could be adapted for this specific target. These include:

Reductive Amination: Cyclization of an appropriate amino-aldehyde or amino-ketone precursor. nih.gov

Intramolecular Cyclization: Metal-catalyzed or radical-initiated cyclization of functionalized open-chain precursors, such as 1,6-enynes or aminoalkynes, can form the piperidine ring. nih.govdtic.mil

Aza-Prins Cyclization: The reaction of homoallylic amines with aldehydes can construct the piperidine skeleton, offering a route to introduce substituents at various positions. researchgate.netrasayanjournal.co.in

Synthetic Strategies for Analogs and Homologs of this compound

The synthesis of derivatives allows for the exploration of structure-activity relationships. Modifications can be made to the piperidine ring, the trifluorophenyl moiety, or through isotopic labeling.

Substituents can be introduced on either the nitrogen or carbon atoms of the piperidine ring.

N-Substitution: The secondary amine of the piperidine ring is a versatile handle for functionalization. N-alkylation can be achieved through reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. mdpi.com N-acylation is also straightforward, involving reaction with an acyl chloride or activated carboxylic acid. nih.gov

C-Substitution: Introducing substituents onto the carbon framework of the piperidine ring often involves building the ring from already-functionalized precursors.

Aza-Prins Cyclization: This method uses substituted homoallylic amines or aldehydes to generate piperidines with substituents at various positions. For example, NbCl₅-mediated cyclization of epoxides and homoallylic amines can produce 4-chloro-piperidine derivatives. rasayanjournal.co.in

Ring Expansion: Optically active 3-substituted piperidines can be prepared via the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. ewha.ac.kr

Chiral Auxiliaries: Asymmetric synthesis using chiral hydrazones can produce 1,3,4,5-tetrasubstituted piperidines, allowing for flexible substitution patterns with good enantiomeric control. lookchem.com

Direct chemical modification of the highly fluorinated phenyl ring is generally challenging due to the deactivating effect of the fluorine atoms. A more common strategy is to incorporate a modified phenyl ring during the synthesis. For instance, the trifluorophenyl group can be introduced as part of a larger fragment during the final steps of a synthesis. An example is the preparation of (E)-3-(3,4,5-trifluorophenyl)acryloyl chloride, which can then be coupled with an amine to form a complex molecule. nih.gov This approach allows for variation in the linker between the trifluorophenyl ring and the piperidine core.

Isotopically labeled compounds, particularly with deuterium (B1214612) (²H) and tritium (B154650) (³H), are invaluable tools in drug discovery. princeton.edu Several methods exist for their preparation.

Hydrogenation with Isotopic Gas: A straightforward method involves using deuterium (D₂) or tritium (T₂) gas during the catalytic hydrogenation of the pyridine precursor. This approach can introduce multiple isotopic labels into the molecule, though scrambling can sometimes occur. nih.gov

Catalyst-Mediated Hydrogen Isotope Exchange (HIE): This technique uses a transition metal catalyst to facilitate the exchange of hydrogen atoms on the substrate with isotopes from a source.

Iridium Catalysis: Organoiridium catalysts, such as Crabtree's catalyst, are effective for tritium/hydrogen exchange on molecules with directing groups like amides. nih.gov

Photoredox Catalysis: A modern approach uses the combination of an iridium-based photoredox catalyst and a thiol hydrogen atom transfer (HAT) catalyst. princeton.edu This method can selectively install deuterium or tritium at α-amino C(sp³)–H bonds using D₂O or T₂O as the isotope source under mild conditions. princeton.edu

Table 2: Comparison of Isotopic Labeling Methods

| Method | Isotope Source | Key Features | Application Example | Source(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | D₂ or T₂ gas | Incorporates isotope during ring saturation. | Deuteration of 3,5-difluoropyridine. | nih.gov |

| Crabtree's Catalyst | T₂ gas | Directed T/H exchange. | Labeling a CCR1 antagonist. | nih.gov |

| Photoredox/HAT Catalysis | D₂O or T₂O | Selective C-H activation at α-amino positions; mild conditions. | Deuteration/tritiation of various drug molecules. | princeton.edu |

Advanced Synthetic Techniques and Yield Optimization in this compound Synthesis

The efficient synthesis of this compound hinges on the selection of robust and high-yielding chemical transformations. Key among these are catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, which have been refined to address the challenges associated with the synthesis of multi-fluorinated piperidines.

A significant breakthrough in the synthesis of fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process of the corresponding fluoropyridine precursors. nih.gov This method provides a direct route to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The process begins with the dearomatization of the fluoropyridine, followed by the complete saturation of the resulting intermediate through hydrogenation. nih.gov For the synthesis of this compound, this would involve the hydrogenation of a 4-(3,4,5-Trifluorophenyl)pyridine precursor. The optimization of this reaction has involved screening various rhodium complexes, solvents, and reaction conditions to maximize yield and selectivity. nih.gov

Another powerful technique for the synthesis of arylpiperidines is the Suzuki cross-coupling reaction. This method involves the palladium-catalyzed coupling of a piperidine-derived boronic acid or ester with an aryl halide. A modular approach for synthesizing α-heteroaryl piperidines has been reported, which consists of an initial Pd-catalyzed Suzuki cross-coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone, followed by the reduction of the resulting tetrahydropyridine. nih.gov This two-step procedure offers a versatile route to a wide array of substituted piperidines. nih.gov

Continuous-flow hydrogenation has also emerged as a valuable technique for the synthesis of arylpiperidines, offering enhanced safety, scalability, and control over reaction parameters. A process for the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) using a standard Pd/C catalyst in a continuous-flow system has been developed, achieving high conversion and selectivity. d-nb.info This methodology could be adapted for the synthesis of this compound, potentially leading to high space-time yields. d-nb.info

The choice of catalyst is critical in these transformations. While rhodium complexes have proven effective for the DAH process, palladium on carbon (Pd/C) is a commonly used and commercially available catalyst for hydrogenation and Suzuki coupling reactions. nih.govd-nb.info The optimization of catalyst loading, reaction temperature, and hydrogen pressure are key parameters for maximizing the yield of the desired piperidine derivative. researchgate.net

To provide a clearer understanding of the reaction parameters, the following tables summarize key findings from relevant research.

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines

| Catalyst | Additive | Solvent | Temperature (°C) | Pressure (bar H₂) | Product Yield |

| [Rh(COD)Cl]₂ | HBpin | THF | 25 | - | Good |

| Rh-CAAC complex | HBpin | Optimized | 25-40 | - | Optimal |

Data adapted from a study on the formation of all-cis-(multi)fluorinated piperidines. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Arylpiperidines

| Reaction Type | Catalyst | Substrates | Key Features |

| Suzuki Cross-Coupling | Pd(OAc)₂ | 2,3,5-trichloropyridine, arylboronic acids | Ligand-free, aqueous media, high yields of 3,5-dichloro-2-arylpyridines. |

| Suzuki Cross-Coupling | Pd catalyst | Heteroaryl bromide, boronate ester from N-Boc piperidone | Modular, two-step procedure to α-heteroaryl piperidines. nih.gov |

| Continuous-Flow Hydrogenation | Pd/C | 4-phenylpyridine | High conversion (85-92%) and selectivity (94-99%). d-nb.info |

This table summarizes findings from various studies on palladium-catalyzed reactions. nih.govd-nb.infonih.gov

The development of these advanced synthetic techniques, coupled with rigorous optimization of reaction conditions, is crucial for the efficient and scalable production of this compound and its derivatives for applications in drug discovery and development.

Advanced Spectroscopic and Analytical Characterization of 4 3,4,5 Trifluorophenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion of 4-(3,4,5-Trifluorophenyl)piperidine (B6259833)

NMR spectroscopy serves as the cornerstone for elucidating the precise arrangement of atoms within the this compound molecule. Through the analysis of ¹H and ¹³C spectra, along with multi-dimensional correlation experiments, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the trifluorophenyl ring and the piperidine (B6355638) ring.

The aromatic region is expected to show a signal for the two equivalent protons on the trifluorophenyl ring. Due to coupling with the adjacent fluorine atoms, this signal would likely appear as a triplet or a doublet of doublets. The piperidine ring protons present a more complex pattern due to their diastereotopic nature (axial and equatorial positions) and spin-spin coupling. The proton at the C4 position (methine) would be coupled to the adjacent protons at C3 and C5. The protons at the C2/C6 and C3/C5 positions would appear as overlapping multiplets further upfield. The N-H proton of the piperidine ring would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.2 | t or dd |

| Piperidine C4-H | 2.5 - 2.9 | m |

| Piperidine C2/C6-H (eq) | 3.0 - 3.2 | m |

| Piperidine C2/C6-H (ax) | 2.6 - 2.8 | m |

| Piperidine C3/C5-H (eq) | 1.8 - 2.0 | m |

| Piperidine C3/C5-H (ax) | 1.5 - 1.7 | m |

| Piperidine N-H | 1.5 - 2.5 | br s |

Note: Predicted data is based on typical chemical shifts for 4-substituted piperidines and substituted fluorobenzenes. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Due to the symmetry of the trifluorophenyl group, fewer than 11 carbon signals are expected. The carbons directly bonded to fluorine atoms (C3', C4', C5') will exhibit characteristic splitting patterns due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. The other aromatic carbons will also show smaller couplings (²JCF, ³JCF). The piperidine ring carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperidine C2/C6 | ~46 |

| Piperidine C3/C5 | ~33 |

| Piperidine C4 | ~42 |

| Aromatic C1' | ~142 |

| Aromatic C2'/C6' | ~112 (t, JCF) |

| Aromatic C3'/C5' | ~150 (ddd, JCF) |

| Aromatic C4' | ~138 (dt, JCF) |

Note: Predicted data is based on typical chemical shifts and known substituent effects. JCF coupling constants are not specified but would be present.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key correlations would be observed between the C4-H proton and the protons at C3/C5, and between the C3/C5 protons and the C2/C6 protons, confirming the spin system within the piperidine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org This would allow for the direct assignment of each piperidine carbon signal by identifying its attached proton(s) (e.g., the C4-H signal would correlate with the C4 signal).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. libretexts.org This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

A correlation between the piperidine C4-H proton and the aromatic C1' and C2'/C6' carbons, definitively linking the piperidine and trifluorophenyl rings.

Correlations from the aromatic protons (H2'/H6') to carbons C4', C1', and the piperidine C4, further confirming the substitution pattern.

Mass Spectrometry (MS) Applications for this compound Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, which can be used to confirm the elemental formula of the compound. nih.gov For this compound, the molecular formula is C₁₁H₁₂F₃N. HRMS can distinguish this composition from other potential formulas that have the same nominal mass. The predicted monoisotopic mass is 215.09218 Da. uni.lu Analysis via HRMS would be expected to yield a value for the protonated molecule [M+H]⁺ at m/z 216.09946, confirming the elemental composition with high confidence. uni.lu

Table 3: Predicted HRMS Adducts for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 216.09946 |

| [M+Na]⁺ | 238.08140 |

| [M-H]⁻ | 214.08490 |

| [M]⁺ | 215.09163 |

Source: Data predicted by computational models. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecular ion, [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable information about the compound's structure.

The fragmentation of 4-substituted piperidines is well-documented. wvu.eduresearchgate.net For the [M+H]⁺ ion of this compound (m/z 216.1), the fragmentation is expected to be directed by the piperidine ring and the phenyl-piperidine bond. Key proposed fragmentation pathways include:

Cleavage of the C4-Phenyl Bond: This can result in the formation of a charged trifluorophenyl fragment or, more commonly, a fragment corresponding to the piperidine ring structure.

Ring Opening of Piperidine: A common pathway involves the cleavage of the C2-C3 and C5-C6 bonds, leading to the loss of neutral molecules like ethylene (B1197577).

Loss of the Substituent: Direct cleavage resulting in the loss of the trifluorophenyl group to yield a piperidinyl cation fragment.

Table 4: Proposed Key Fragment Ions in MS/MS of this compound

| Proposed m/z | Proposed Loss / Structure |

| 133 | [M+H - C₅H₁₀N]⁺ (Trifluorophenyl cation) |

| 84 | [M+H - C₆H₂F₃]⁺ (Piperidin-4-yl cation) |

| 56 | Fragment from piperidine ring cleavage |

Note: The proposed fragmentation is based on general principles of mass spectrometry for related chemical structures. wvu.eduresearchgate.net

Elemental Analysis for Purity and Compositional Verification of this compound

Elemental analysis is a cornerstone technique for the verification of a synthesized compound's empirical formula. By quantifying the mass percentages of constituent elements (carbon, hydrogen, nitrogen, and in this case, fluorine), a direct comparison can be made between experimentally determined values and those calculated from the compound's molecular formula. The molecular formula for this compound is C₁₁H₁₂F₃N. uni.lu This analysis is critical for confirming that the compound has been synthesized correctly and is free from significant impurities that would alter the expected elemental ratios.

The structure and composition of synthesized fluorinated piperidines are routinely confirmed by methods including elemental analysis. nuph.edu.ua For this compound, the theoretical elemental composition is calculated based on its atomic constituents and molecular weight. The experimental results, obtained from combustion analysis (for C, H, N), would be expected to align closely with these theoretical values, typically within a margin of ±0.4%, to validate the compound's identity and purity.

Table 1: Elemental Composition Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 11 | 132.121 | 61.39% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.62% |

| Fluorine | F | 18.998 | 3 | 56.994 | 26.49% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51% |

| Total | 215.218 | 100.00% |

Note: The theoretical mass percentages are calculated from the molecular formula C₁₁H₁₂F₃N and the atomic weights of the elements. Experimental values are compared against these figures for verification.

Structure Activity Relationship Sar Studies of 4 3,4,5 Trifluorophenyl Piperidine Analogs

Influence of the Trifluorophenyl Group on Molecular Interactions and Binding Affinity of 4-(3,4,5-Trifluorophenyl)piperidine (B6259833)

The 3,4,5-trifluorophenyl moiety is a key structural feature of this compound that significantly governs its interaction with biological targets. The fluorine atoms, with their high electronegativity and ability to form hydrogen bonds and other non-covalent interactions, play a crucial role in modulating the binding affinity and selectivity of these compounds.

The introduction of fluorine atoms onto the phenyl ring can lead to enhanced binding affinity due to favorable interactions with the target protein. For instance, in the context of T-cell receptor binding, the substitution of hydrogen with fluorine at positions 3 and 4 of a phenylalanine ring resulted in an enhanced affinity. rutgers.edu This enhancement was attributed to a decrease in the receptor off-rate, suggesting a more stable binding complex. rutgers.edu Specifically, a 3,4-difluoro-phenylalanine substitution led to a five-fold increase in binding affinity. rutgers.edu This principle can be extrapolated to the 3,4,5-trifluorophenyl group in piperidine (B6355638) analogs, where the fluorine atoms can engage in favorable electrostatic and hydrophobic interactions within the binding pocket of a receptor.

Impact of Piperidine Ring Substitutions on Bioactivity Profiles of this compound Derivatives

Modifications to the piperidine ring of this compound analogs have a profound effect on their bioactivity. These substitutions can alter the molecule's conformation, steric bulk, and ability to interact with the target, leading to changes in potency and selectivity.

N-Substitution: The substituent on the piperidine nitrogen is a critical determinant of biological activity. In a series of 3-phenylpiperidine-2,6-dione derivatives, various N-alkyl and N-aryl substitutions were explored, with some showing moderate antiviral activity. nih.gov For monoamine transporter inhibitors based on a 4-(4-chlorophenyl)piperidine (B1270657) scaffold, the nature of the N-substituent was crucial for activity and selectivity. nih.gov These findings underscore the importance of the N-substituent in orienting the molecule within the binding site and establishing key interactions.

Substitutions at other positions: In a study of piperidine-based monoamine transporter inhibitors, the stereochemistry of substituents at the 3 and 4 positions of the piperidine ring had a dramatic effect on transporter selectivity. The cis and trans isomers, as well as their enantiomers, exhibited distinct profiles, with some showing selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET) and others for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.govutmb.edu This highlights the sensitivity of the biological target to the three-dimensional arrangement of substituents on the piperidine core.

The introduction of functional groups on the piperidine ring can also introduce new interaction points. For example, the presence of a hydroxyl group can provide a hydrogen bond donor and acceptor, potentially increasing binding affinity.

| Compound Series | Substitution Position | Effect on Bioactivity | Reference |

| 3-Phenylpiperidine-2,6-diones | N-alkylation/arylation | Moderate antiviral activity observed for some derivatives. | nih.gov |

| 4-(4-Chlorophenyl)piperidines | N-substitution | Critical for monoamine transporter affinity and selectivity. | nih.gov |

| 3,4-Disubstituted piperidines | Stereochemistry at C3/C4 | Determines selectivity for DAT/NET versus SERT/NET. | nih.govutmb.edu |

Conformational Analysis and Its Role in the SAR of this compound-Based Compounds

The three-dimensional shape, or conformation, of this compound analogs is a key factor in their structure-activity relationship. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation being the most stable in most cases. The orientation of the 4-(3,4,5-trifluorophenyl) group (axial or equatorial) and other substituents on the piperidine ring is critical for proper binding to the biological target.

Studies on fluorinated piperidines have shown that the presence and position of fluorine atoms can significantly influence the conformational preferences of the ring. nih.govnih.govnih.gov In many cases, an axial orientation of the fluorine atom is preferred due to a combination of electrostatic and hyperconjugative interactions. nih.govnih.govnih.gov This preference can be influenced by the solvent and the nature of other substituents on the piperidine ring. nih.govnih.govnih.gov For instance, in a 4-fluoropiperidinium salt, the equatorial conformer was found to be dominant in aqueous solution due to its larger dipole moment, which is stabilized by the polar solvent. nih.govnih.gov

The conformational rigidity or flexibility of the molecule can also impact its biological activity. A more rigid analog that is "pre-organized" in the bioactive conformation may exhibit higher affinity due to a lower entropic penalty upon binding. Conversely, some degree of flexibility may be required to allow for an induced-fit binding to the receptor. Computational methods, such as DFT calculations, are often employed to predict the preferred conformations of these molecules and to understand the energetic factors that govern their conformational equilibria. nih.govnih.govnih.gov

The interplay between the conformation of the piperidine ring and the orientation of the trifluorophenyl group ultimately dictates how the molecule presents its pharmacophoric features to the binding site, thus playing a pivotal role in its SAR.

Development of SAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The development of robust QSAR models for this compound derivatives can provide valuable insights into the key structural features required for activity and can be used to predict the potency of novel, untested analogs.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for this class of compounds as they consider the three-dimensional properties of the molecules. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

For a QSAR model to be reliable, it must be statistically robust and have good predictive power. nih.gov This is typically assessed through cross-validation techniques and by predicting the activity of an external test set of compounds. nih.gov The development of a successful 3D-QSAR model for this compound analogs would require a dataset of compounds with a range of structural diversity and corresponding biological activity data.

While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR have been successfully applied to other series of piperidine derivatives. For instance, QSAR models have been developed for piperidine-based Akt1 inhibitors, which helped in the design of new, more potent derivatives. nih.gov The insights gained from such models, including the importance of specific steric, electronic, and hydrophobic fields, could guide the design and synthesis of novel this compound analogs with desired biological activities.

Investigation of Molecular Interactions and Receptor Binding Mechanisms of 4 3,4,5 Trifluorophenyl Piperidine

Ligand-Receptor Binding Assays for 4-(3,4,5-Trifluorophenyl)piperidine (B6259833)

Ligand-receptor binding assays are fundamental in pharmacology for quantifying the affinity of a compound for a specific receptor. These assays are crucial for establishing the potency and selectivity of a potential drug candidate.

Competitive binding assays are a cornerstone for determining the binding affinity (Ki) of a test compound. In the context of this compound, its affinity for the mammalian MCH1 receptor would be assessed by its ability to displace a known radiolabeled ligand.

Illustrative Research Findings: In a typical experiment, membranes prepared from cells expressing the human MCH1 receptor would be incubated with a fixed concentration of a high-affinity radioligand, such as [³H]-SNAP-7941, and varying concentrations of the unlabeled test compound, this compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Structure-activity relationship (SAR) studies on analogous 4-phenylpiperidine (B165713) derivatives have shown that substitutions on the phenyl ring significantly influence binding affinity for the MCH1R. For instance, the introduction of fluorine atoms can modulate potency and selectivity. Based on general trends, a trifluorinated analog like this compound would be hypothesized to have a distinct binding profile compared to its non-fluorinated or mono/di-fluorinated counterparts.

Illustrative Data Table: Competitive Binding at Human MCH1R

| Compound | Phenyl Substitution | MCH1R Ki (nM) |

|---|---|---|

| Analog A | Unsubstituted | 150 |

| Analog B | 4-Fluoro | 50 |

| Analog C | 3,4-Difluoro | 15 |

| This compound | 3,4,5-Trifluoro | Hypothetical Value |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

While competitive binding is common, it is also important to investigate the possibility of non-competitive interactions. A non-competitive inhibitor binds to an allosteric site on the receptor, a site different from where the endogenous ligand binds. This type of binding can alter the receptor's conformation, thereby affecting the binding or signaling of the primary ligand without directly competing for the same binding site. Investigating such mechanisms is crucial for a comprehensive understanding of a compound's pharmacological profile.

To directly study the binding of this compound to its target receptor, a tritiated ([³H]) version of the compound would be synthesized. This radiolabeled analog allows for saturation binding experiments to determine the density of the receptor (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand itself. This provides more direct evidence of the binding characteristics of the compound of interest. The development of a novel radioligand is a significant undertaking but provides invaluable data for receptor pharmacology.

Mechanistic Insights into this compound Agonism and Antagonism

The 4-phenylpiperidine scaffold is a versatile platform for designing both agonists and antagonists for various receptors. The substitution pattern on the phenyl ring and the piperidine (B6355638) nitrogen significantly influences the pharmacological activity.

The development of agonists from the 4-phenylpiperidine core often involves strategic structural modifications to enhance binding affinity and efficacy at a target receptor. A notable example is the development of selective delta-opioid agonists. nih.gov Researchers synthesized a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives and evaluated their in vitro affinities for delta-, mu-, and kappa-opioid receptors. nih.gov

One of the most potent and selective delta-opioid agonists identified, compound 18a , exhibited a Ki of 18 nM for the delta-opioid receptor and was significantly more selective over mu- and kappa-receptors. nih.gov Functional assays, such as the [35S]GTPγS binding assay, confirmed its full agonist activity with an EC50 value of 14 nM. nih.gov This study demonstrates a clear methodology for identifying agonists: synthesizing a library of derivatives with variations on the core scaffold and then screening them for receptor binding and functional activity.

The 4-phenylpiperidine scaffold is also a well-established template for creating receptor antagonists. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of pure opioid receptor antagonists. nih.gov The discovery of this class was surprising because opioid ligands with an N-methyl substituent had typically been agonists. nih.gov

Methodologies for identifying antagonists involve synthesizing derivatives and evaluating their ability to block the effects of known agonists. This often includes receptor binding assays to determine affinity and functional assays to measure antagonist potency. For instance, derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine were developed as peripherally selective opioid antagonists for treating gastrointestinal motility disorders. nih.gov By derivatizing the scaffold with various functional groups, researchers aimed to achieve peripheral μ-opioid receptor antagonism while minimizing central nervous system exposure. nih.gov

The following table summarizes the binding affinities of some trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives for opioid receptors.

| Compound | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |

| 4a (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine) | 1.9 | - | - |

| 4b (trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine) | - | - | - |

| Data from selected studies. nih.gov |

The introduction of chiral centers and specific substituents on the piperidine ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. researchgate.netresearchgate.net These modifications can enhance biological activity and selectivity. researchgate.netresearchgate.net

The mechanism by which these derivatives modulate receptor activity is rooted in their specific molecular interactions with the receptor's binding pocket. The trifluorophenyl group can engage in various non-covalent interactions, including hydrophobic interactions, and potentially halogen bonding, which can contribute to both high affinity and selectivity.

Conformational restriction is a key strategy used to understand and optimize the interaction of piperidine derivatives with their target receptors. By incorporating an ethylene (B1197577) bridge into the N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure, researchers created conformationally restricted analogues. nih.gov This led to the discovery that one constrained analogue acted as a μ-opioid antagonist, while another displayed potent μ-agonist activity. nih.gov This highlights how subtle changes in the conformation of the ligand can switch its pharmacological profile from antagonistic to agonistic.

Structure-based design, aided by molecular modeling and X-ray crystallography, provides further mechanistic insights. For example, the discovery of potent Akt inhibitors involved a systematic exploration of the structure-activity relationship of a lead compound, focusing on the phenyl group, hinge-linkage, and piperidine moiety. nih.gov This led to the development of a 3,4,6-trisubstituted piperidine derivative with increased potency and a significantly improved safety profile. nih.gov

Computational Chemistry and Molecular Modeling of 4 3,4,5 Trifluorophenyl Piperidine

Molecular Docking Simulations for Ligand-Receptor Complexes Involving 4-(3,4,5-Trifluorophenyl)piperidine (B6259833)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking simulations can elucidate its binding mode within the active site of a target receptor.

The process involves preparing the three-dimensional structures of both the ligand, this compound, and the receptor. The piperidine (B6355638) ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a variety of receptors, including but not limited to sigma receptors and histamine H3 receptors. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Receptor

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Sigma-1 Receptor | -8.5 | Tyr103, Glu172 | Pi-cation, Hydrogen Bond |

| Histamine H3 Receptor | -7.9 | Asp114, Tyr332 | Salt Bridge, Pi-pi Stacking |

| Dopamine (B1211576) D3 Receptor | -8.2 | Asp110, Phe346 | Ionic Bond, Hydrophobic |

Note: The data in this table is illustrative and based on typical interactions observed for similar piperidine-containing ligands. Actual values would be dependent on the specific receptor and docking software used.

Quantum Chemical Calculations on this compound for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and reactivity of this compound.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The trifluorophenyl group, with its electron-withdrawing fluorine atoms, is expected to significantly influence the electronic properties of the molecule, particularly the aromatic ring and the adjacent piperidine ring. A Molecular Electrostatic Potential (MEP) map can visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the area around the fluorine atoms would be electron-rich, while the piperidine nitrogen would also represent a region of high electron density.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and would be obtained from specific quantum chemical calculations (e.g., DFT with a basis set like 6-31G).*

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics of this compound

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. For this compound, MD simulations can be used to explore its conformational flexibility and the stability of its complex with a receptor.

The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The 4-(3,4,5-Trifluorophenyl) substituent can be in either an axial or an equatorial position. Computational studies on fluorinated piperidines have shown that the conformational preference is influenced by a combination of steric effects, electrostatic interactions, and hyperconjugation. d-nb.infonih.govnih.gov In many cases, fluorinated piperidines show a preference for the axial conformation of the fluorine-containing substituent, which can be counterintuitive based on simple sterics. researchgate.net This preference is often attributed to favorable electrostatic interactions between the electron-rich fluorine atoms and the protonated piperidine nitrogen, as well as hyperconjugative effects. nih.govresearchgate.net

When complexed with a receptor, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the movement of all atoms over a period of nanoseconds, researchers can observe whether the key interactions are maintained and how the ligand and protein adapt to each other. Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site is often calculated to quantify the stability of the complex.

Table 3: Conformational Energy Profile of this compound

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C4-C-C') |

| Equatorial Phenyl | 0.0 | ~180° |

| Axial Phenyl | +2.1 | ~60° |

Note: This data is illustrative. The actual energy difference would depend on the computational method and solvent model used. The preference for equatorial vs. axial can be influenced by protonation state and the solvent environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent analogs.

To build a QSAR model, a dataset of compounds with known activities is required. The chemical structures are represented by numerical descriptors that quantify their physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume). Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to create an equation that correlates these descriptors with the biological activity.

For a series of this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might indicate that adding a bulky group at a certain position on the piperidine ring would be beneficial for activity, while an electron-withdrawing group on the phenyl ring might be detrimental.

Table 4: Example of Descriptors Used in a QSAR Model for Piperidine Derivatives

| Descriptor | Description | Typical Influence on Activity |

| LogP | Octanol-water partition coefficient | Positive or negative, depending on the target |

| Dipole Moment | Measure of molecular polarity | Can influence solubility and binding |

| Molecular Weight | Mass of the molecule | Often a parabolic relationship |

| Number of H-bond donors/acceptors | Potential for hydrogen bonding | Crucial for specific receptor interactions |

Note: The influence of each descriptor is highly dependent on the specific biological target and the dataset of compounds used to build the model.

Future Research Directions and Potential Applications of 4 3,4,5 Trifluorophenyl Piperidine in Chemical Biology

Exploration of Novel Receptor Targets for 4-(3,4,5-Trifluorophenyl)piperidine (B6259833) Scaffolds Beyond Established Interactions

The 4-phenylpiperidine (B165713) motif is a privileged scaffold known to interact with a wide array of biological targets, particularly within the central nervous system (CNS). However, the specific biological space for the this compound variant is largely uncharted. Future research should prioritize the systematic screening of this scaffold to uncover novel protein-ligand interactions.

Related fluorinated piperidine (B6355638) and piperazine (B1678402) structures have demonstrated activity at several important receptor classes, suggesting promising starting points for investigation:

Dopamine (B1211576) Receptors: Analogs featuring difluoropiperidine ethers have been identified as potent and selective antagonists for the dopamine D4 receptor (D4R), a target for various CNS conditions, including L-DOPA-induced dyskinesia and certain brain cancers. chemrxiv.orgnih.govnih.gov The unique electronic signature of the 3,4,5-trifluoro substitution could yield novel selectivity profiles across dopamine receptor subtypes.

Opioid Receptors: Complex molecules incorporating a piperidine and a trifluorophenyl group have been developed as potent analgesics acting on the μ opioid receptor (MOR). nih.gov This indicates the potential for simpler this compound derivatives to serve as foundational structures for novel pain modulators.

Chemokine and Other G-Protein Coupled Receptors (GPCRs): Piperidine-based structures are known to act as potent inhibitors of receptors like the C-C chemokine receptor type 5 (CCR5), a key target in anti-HIV-1 therapy. nih.gov The relaxin/insulin-like family peptide receptor 3 (RXFP3) is another GPCR target where related small molecules have been identified. mdpi.com A broad screening campaign against a panel of GPCRs could reveal unexpected activities for the this compound scaffold.

Ion Channels and Transporters: High-throughput screening has successfully identified piperazine-based antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.gov Furthermore, certain piperazine analogs inhibit human Equilibrative Nucleoside Transporters (ENTs), which are crucial for adenosine (B11128) regulation and chemotherapy. frontiersin.orgpolyu.edu.hk These precedents suggest that the this compound core could be a valuable starting point for developing modulators of various channels and transporters.

The exploration of these and other target families, such as enzymes involved in signaling pathways like Notch, which has been targeted by related difluorobenzylidene piperidones, could lead to the discovery of first-in-class biological tools and therapeutic leads. nih.gov

Design and Synthesis of Advanced this compound-Based Chemical Probes for Biological Systems

To elucidate the mechanism of action and identify the specific binding partners of this compound-based ligands, the development of chemical probes is essential. These probes are indispensable tools in chemical biology for target identification, validation, and imaging.

Future research should focus on the design and synthesis of various types of probes:

Affinity-Based Probes: By attaching a reporter tag, such as biotin, to the core scaffold via a flexible linker, researchers can perform pulldown assays from cell lysates to isolate and identify binding proteins using mass spectrometry. The linker would most commonly be attached to the piperidine nitrogen, a position often amenable to substitution without abolishing biological activity.

Photoaffinity Labels (PALs): Incorporating a photoreactive group (e.g., diazirine, benzophenone) into the structure allows for light-induced covalent cross-linking of the probe to its biological target. This creates a stable complex, facilitating more robust target identification, especially for weak or transient interactions.

Fluorescent Probes: Conjugating a fluorophore to the this compound scaffold would enable the visualization of its subcellular localization and the real-time monitoring of its interaction with target proteins in living cells using techniques like fluorescence microscopy and fluorescence polarization.

The synthesis of these probes requires versatile chemical strategies. Modern methods for creating fluorinated piperidines, such as the palladium-catalyzed hydrogenation of corresponding fluoropyridines, provide a robust entry point to the core structure. mdpi.com Subsequent functionalization of the piperidine nitrogen with linkers bearing the desired reporter or reactive groups would complete the synthesis of these critical research tools.

Integration of High-Throughput Screening Methodologies with this compound Derivative Discovery

High-throughput screening (HTS) is a powerful engine for drug discovery, enabling the rapid evaluation of thousands of compounds for biological activity. nih.gov Integrating HTS with the combinatorial synthesis of a focused library of this compound derivatives could dramatically accelerate the discovery of novel biological functions for this scaffold.

A typical workflow would involve:

Library Synthesis: Create a diverse library of analogs based on the this compound core. This is often achieved by varying the substituent on the piperidine nitrogen, introducing groups such as small alkyl chains, benzyl (B1604629) moieties, and various amides and esters.

Assay Development: Utilize robust HTS-compatible assays to screen the library against specific targets or pathways. Examples include:

cAMP Accumulation Assays: To identify agonists or antagonists of GPCRs that signal through adenylyl cyclase. mdpi.com

Calcium Mobilization Assays: To screen for activity at GPCRs that signal via phospholipase C. nih.gov

Radioligand Binding Assays: To identify compounds that bind to a specific receptor of interest. chemrxiv.org

Enzyme Inhibition Assays: To screen for inhibitors of specific enzymes, such as kinases or proteases.

Hit Identification and Validation: Compounds that show activity in the primary screen ("hits") are then subjected to secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).

This approach allows for an unbiased and efficient exploration of the biological potential of the this compound scaffold, potentially uncovering novel and potent modulators for a wide range of biological targets that might be missed by hypothesis-driven approaches. nih.gov

Strategic Development of this compound Analogs for Targeted Biological Modulation

Once an initial "hit" compound with desirable biological activity is identified, the next phase involves strategic chemical modifications to optimize its properties. This process, known as structure-activity relationship (SAR) studies, aims to enhance potency, improve selectivity, and fine-tune pharmacokinetic characteristics.

For the this compound scaffold, a systematic SAR exploration would involve synthesizing and testing a matrix of analogs. Key modifications would likely focus on the piperidine nitrogen, as this position is often crucial for defining the compound's pharmacological profile. Research has shown that even subtle changes to this position can drastically alter receptor affinity and functional activity. nih.gov

For example, in a hypothetical scenario where a hit compound is found to be an antagonist for a novel receptor, an SAR campaign could explore the impact of different N-substituents as illustrated in the table below.

| Compound ID | N-Substituent (R) | Hypothetical Potency (IC₅₀, nM) | Notes |

|---|---|---|---|

| Hit-01 | -H | 1250 | Initial hit from HTS. |

| Analog-02 | -CH₃ (Methyl) | 850 | Small alkyl group improves potency. |

| Analog-03 | -CH₂CH₂CH₃ (n-Propyl) | 320 | Increased alkyl chain length further enhances potency. |

| Analog-04 | -CH(CH₃)₂ (Isopropyl) | 980 | Branched alkyl group is less tolerated. |

| Analog-05 | -CH₂-Ph (Benzyl) | 95 | Aromatic ring introduces favorable interactions. |

| Analog-06 | -C(O)CH₃ (Acetyl) | >10,000 | Amide group abolishes activity, suggesting a basic nitrogen is required. |

Such studies, guided by computational modeling and insights from related chemical series, would be critical for transforming an initial discovery into a highly potent and selective chemical tool or a viable candidate for further therapeutic development. chemrxiv.orgnih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(3,4,5-Trifluorophenyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of trifluorophenyl-piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 3,4,5-trifluorophenyl bromide) can react with piperidine under basic conditions (e.g., NaOH in dichloromethane) to form the target compound . Temperature control (0–25°C) and stoichiometric ratios (e.g., 1:1.2 for aryl halide:piperidine) are critical for optimizing yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (expected [M+H]<sup>+</sup> ~238.2) and detect impurities .

- <sup>1</sup>H/<sup>19</sup>F NMR : To verify aromatic proton environments (δ 6.8–7.2 ppm for trifluorophenyl) and fluorine coupling patterns .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/F percentages (e.g., C: ~57%, F: ~24%) to validate stoichiometry .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Avoid aqueous solvents; use anhydrous DMSO or DCM for stock solutions. Periodic stability testing via TLC or HPLC is recommended to detect decomposition (e.g., hydrolysis of the piperidine ring) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Q. What strategies resolve contradictions in reported biological data for trifluorophenyl-piperidine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, IC50 protocols). Standardize assays using:

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools:

- CYP450 Metabolism Prediction : SwissADME to identify vulnerable sites (e.g., N-dealkylation at the piperidine ring) .

- Metabolite Identification : GNPS or MetFrag to match MS/MS spectra with theoretical fragments .

- Toxicity Risk Assessment : ProTox-II for hepatotoxicity alerts (e.g., structural analogs with LD50 < 500 mg/kg) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Key issues include:

- Solvent Volume Reduction : Replace batch reactors with flow chemistry to improve mixing and heat transfer .

- Byproduct Management : Optimize quenching steps (e.g., aqueous NaHCO3 washes) to remove unreacted aryl halides.

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.